molecular formula C20H18N2O4 B302866 N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Cat. No. B302866
M. Wt: 350.4 g/mol
InChI Key: WGWJCRQYLGIMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as MAFP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are lipid signaling molecules that play a role in pain management, mood regulation, and other physiological processes. By inhibiting FAAH, MAFP can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits.

Mechanism of Action

N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide works by irreversibly inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can increase the levels of endocannabinoids in the body, leading to potential therapeutic benefits. However, the exact mechanism of action of N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is still not fully understood, and further research is needed to elucidate its effects on the endocannabinoid system.
Biochemical and Physiological Effects:
N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to increase the levels of endocannabinoids in the body, leading to a range of biochemical and physiological effects. For example, N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to reduce pain perception, decrease anxiety, and suppress inflammation. N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has also been shown to have potential neuroprotective effects in animal models of epilepsy and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is its potency and selectivity for FAAH, which allows for precise modulation of the endocannabinoid system. However, N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has some limitations in lab experiments, including its irreversible inhibition of FAAH, which can make it difficult to study the effects of endocannabinoids over time. Additionally, N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can have off-target effects on other enzymes and receptors, which can complicate data interpretation.

Future Directions

There are many potential future directions for research on N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide and the endocannabinoid system. One area of interest is the development of more selective FAAH inhibitors that can modulate the endocannabinoid system without off-target effects. Another area of interest is the investigation of the role of endocannabinoids in diseases such as Alzheimer's disease, multiple sclerosis, and chronic pain. Additionally, further research is needed to elucidate the mechanisms of action of N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide and other FAAH inhibitors, as well as their potential therapeutic applications.

Synthesis Methods

N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can be synthesized through a multi-step process starting with 2-methoxybenzoic acid and 4-methylphenylacetic acid. The final step involves the reaction of the intermediate with furfurylamine in the presence of a coupling agent. The yield of N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide can be improved through optimization of the reaction conditions, including temperature, solvent, and catalyst.

Scientific Research Applications

N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been widely used in scientific research to investigate the role of endocannabinoids in various physiological and pathological conditions. For example, N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been used to study the effects of endocannabinoids on pain perception, anxiety, and inflammation. N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has also been used to investigate the potential therapeutic benefits of modulating the endocannabinoid system in diseases such as epilepsy, Parkinson's disease, and cancer.

properties

Product Name

N-{2-[(2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[2-[(2-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-13-9-10-15(21-20(24)18-8-5-11-26-18)16(12-13)22-19(23)14-6-3-4-7-17(14)25-2/h3-12H,1-2H3,(H,21,24)(H,22,23)

InChI Key

WGWJCRQYLGIMNZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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